

Application Notes: Atazanavir-d5 in Pharmacokinetic Studies of HIV Drugs

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Compound of Interest		
Compound Name:	Atazanavir-d5	
Cat. No.:	B020504	Get Quote

Introduction

Atazanavir is a protease inhibitor widely used in the treatment of HIV-1 infection.[1] To accurately determine its pharmacokinetic profile, a stable isotope-labeled internal standard is crucial for bioanalytical methods. **Atazanavir-d5**, a deuterated analog of Atazanavir, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to the parent drug, ensuring accurate quantification by correcting for matrix effects and variations in sample processing.[1] This document provides detailed application notes and protocols for the use of **Atazanavir-d5** in pharmacokinetic studies of Atazanavir.

Application

The primary application of **Atazanavir-d5** is as an internal standard in the quantitative analysis of Atazanavir in biological matrices such as plasma, serum, and hair.[1] This is essential for:

- Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Atazanavir.
- Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients and ensure therapeutic efficacy while minimizing toxicity.
- Bioequivalence (BE) Studies: To compare the bioavailability of different formulations of Atazanavir.[2]



 Drug-Drug Interaction (DDI) Studies: To assess the impact of co-administered drugs on Atazanavir concentrations.[3]

Principle of the Method

The method utilizes LC-MS/MS for the simultaneous detection and quantification of Atazanavir and its deuterated internal standard, **Atazanavir-d5**. After extraction from the biological matrix, the analytes are separated by high-performance liquid chromatography (HPLC) or ultraperformance liquid chromatography (UPLC) and detected by a mass spectrometer. The quantification is based on the ratio of the peak area of Atazanavir to the peak area of **Atazanavir-d5**.[1]

Data Presentation

Table 1: LC-MS/MS Parameters for Atazanavir and Atazanavir-d5

Parameter	Atazanavir	Atazanavir-d5 (Internal Standard)
Precursor Ion (m/z)	705.3	710.2
Product Ion (m/z)	168.0	168.0
Polarity	Positive	Positive
Ionization Mode	Electrospray Ionization (ESI)	Electrospray Ionization (ESI)

Source:[1][4]

Table 2: Example Pharmacokinetic Parameters of Atazanavir from Clinical Studies



Population	Dosing Regimen	Cmax (ng/mL)	AUC ₀₋₂₄ (ng·h/mL)	Cmin (ng/mL)
Treatment-naïve HIV-infected patients	Atazanavir/ritona vir 300/100 mg once daily	2897	28605	526
Pregnant women (3rd trimester, without tenofovir)	Atazanavir/ritona vir 300/100 mg once daily	-	41900	-
Pregnant women (3rd trimester, with tenofovir)	Atazanavir/ritona vir 300/100 mg once daily	-	28800	-
Postpartum (without tenofovir)	Atazanavir/ritona vir 300/100 mg once daily	-	57900	-
Postpartum (with tenofovir)	Atazanavir/ritona vir 300/100 mg once daily	-	39600	-

Source:[5][6] Note: Cmax, AUC, and Cmin are presented as geometric means. The data from pregnant and postpartum women were converted from mcg·hr·mL⁻¹ to ng·hr·mL⁻¹ for consistency.

Experimental Protocols

- 1. Preparation of Stock and Working Solutions
- Atazanavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Atazanavir in methanol.
- Atazanavir-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Atazanavir-d5 in methanol.[1]
- Atazanavir Working Solutions: Prepare a series of working solutions by diluting the Atazanavir stock solution with a suitable solvent (e.g., 50% methanol) to create calibration standards and quality control (QC) samples.[1]



- Atazanavir-d5 Working Solution (Internal Standard): Dilute the Atazanavir-d5 stock solution with a suitable solvent to a final concentration appropriate for spiking into samples (e.g., 200 ng/mL).[1]
- 2. Sample Preparation (Plasma)

This protocol is a general guideline and may require optimization based on the specific laboratory equipment and reagents.

- · Protein Precipitation:
 - \circ To 50 μ L of plasma sample, add 50 μ L of the **Atazanavir-d5** internal standard working solution and vortex briefly.
 - Add 100 µL of acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
- Solid Phase Extraction (SPE):
 - \circ To 50 μL of plasma sample, add 50 μL of the **Atazanavir-d5** internal standard working solution.[7]
 - Add 100 μL of 0.1% formic acid and vortex.[7]
 - Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the sample mixture onto the SPE cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water.[7]
 - Elute the analytes with 1 mL of methanol.
 - Evaporate the eluate to dryness under a stream of nitrogen.



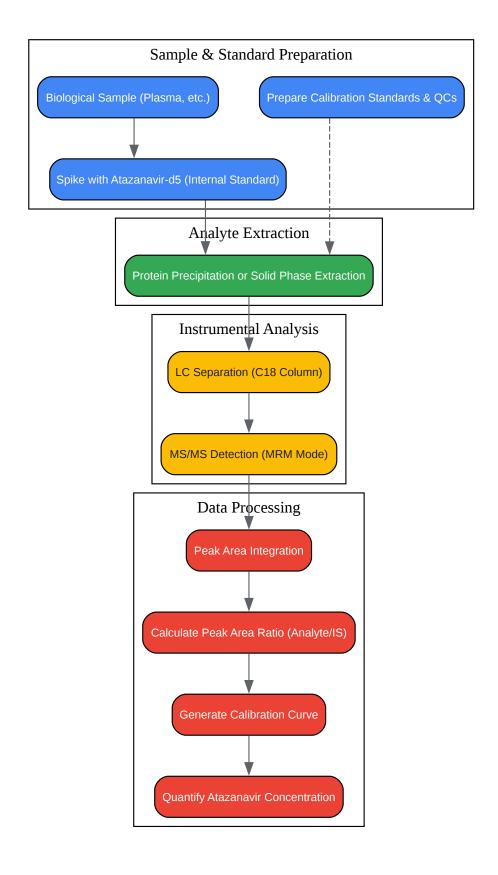
- Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis
- Liquid Chromatography (LC) Conditions:
 - Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC C18, 50 × 2.1 mm, 1.7 μm) is commonly used.[7]
 - Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[7]
 - Mobile Phase B: Acetonitrile.[7]
 - Flow Rate: 0.3 mL/min.[7]
 - Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration to the initial conditions.
 - Injection Volume: 5 μL.[8]
- Mass Spectrometry (MS) Conditions:
 - Ionization: Electrospray ionization (ESI) in positive mode.[1]
 - Scan Type: Multiple Reaction Monitoring (MRM).[1]
 - MRM Transitions:
 - Atazanavir: 705.3 → 168.0 (m/z)[1]
 - Atazanavir-d5: 710.2 → 168.0 (m/z)[1]
 - Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum sensitivity.
- 4. Data Analysis
- Integrate the peak areas for both Atazanavir and Atazanavir-d5.



- Calculate the peak area ratio of Atazanavir to **Atazanavir-d5**.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Atazanavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

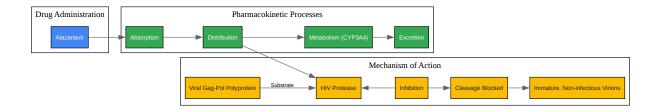




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Caption: Experimental workflow for Atazanavir quantification.





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Caption: Atazanavir's pharmacokinetic pathway and mechanism.

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